molecular formula C7H14ClNO2 B1527896 Ethyl 2-amino-2-cyclopropylacetate hydrochloride CAS No. 1311313-77-5

Ethyl 2-amino-2-cyclopropylacetate hydrochloride

Cat. No. B1527896
CAS RN: 1311313-77-5
M. Wt: 179.64 g/mol
InChI Key: UVMMYUBSJFQHMG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cyclopropylacetate hydrochloride, also known as EACA hydrochloride, is an organic compound belonging to the class of cyclic amines. It is a white crystalline powder with a melting point of 210-212°C and a molecular weight of 208.7 g/mol. It is a chiral compound, meaning it has two different configurations, and is used in a variety of scientific and industrial applications.

Scientific Research Applications

  • Synthesis and Biological Evaluation : Ethyl 2-amino-2-cyclopropylacetate hydrochloride is used in the synthesis of various compounds, with its cyclopropyl moiety playing a crucial role. For instance, Boztaş et al. (2019) studied the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, observing the opening ring of cyclopropane and effective inhibition of certain enzymes (Boztaş et al., 2019).

  • Enzymatically Catalyzed Reactions : This compound has been utilized in enzymatically catalyzed reactions in organic media. A study by Pang et al. (2003) demonstrated the oligomerization of a related compound, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, using horseradish peroxidase as a catalyst (Pang et al., 2003).

  • Ethylene Biosynthesis and Plant Growth : The compound and its analogs have applications in ethylene biosynthesis, which is significant in plant growth and development. Pirrung et al. (1989) discussed the synthesis of an analog of Ethyl 2-amino-2-cyclopropylacetate hydrochloride used in affinity purification techniques and antibody generation (Pirrung et al., 1989).

  • Metabolite Analysis in Plants : It also finds application in the analysis of metabolites related to ethylene biosynthesis in plants. Bulens et al. (2011) provided an updated methodology for analyzing metabolites and enzyme activities of ethylene biosynthesis (Bulens et al., 2011).

  • Biodegradable Chelating Agents : Research by Pinto et al. (2014) indicates the use of similar compounds in developing biodegradable chelating agents for various industrial, agricultural, and domestic applications (Pinto et al., 2014).

  • Lipase Catalysis in Organic Media : The compound has been used in studies involving lipase catalysis for the resolution of certain amino acids, as demonstrated by Kanerva et al. (1996) (Kanerva et al., 1996).

  • Catalytic Cyclopropanation in Water : Wurz and Charette (2002) discussed the cyclopropanation reaction involving ethyl diazoacetate (a related compound) and olefins in water using Rh(II) carboxylates, demonstrating the compound's utility in catalytic processes (Wurz & Charette, 2002).

properties

IUPAC Name

ethyl 2-amino-2-cyclopropylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6(8)5-3-4-5;/h5-6H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMMYUBSJFQHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1311313-77-5
Record name Ethyl amino(cyclopropyl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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